(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
Overview
Description
GSK1059615 is a small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It has been investigated for its potential therapeutic applications in various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
Preparation Methods
The synthesis of GSK1059615 involves multiple steps, starting with the preparation of the core structure, which is a thiazolidinone derivative. The synthetic route typically includes the following steps:
Formation of the thiazolidinone core: This involves the reaction of a thiazolidine-2,4-dione with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the quinoline moiety: The quinoline ring is introduced through a condensation reaction with a suitable quinoline derivative.
Final modifications: The final product is obtained after purification and characterization using techniques such as chromatography and spectroscopy.
Chemical Reactions Analysis
GSK1059615 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways.
Biology: The compound is used to investigate cellular signaling pathways and their roles in cell proliferation, survival, and apoptosis.
Mechanism of Action
GSK1059615 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes are key components of the phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin signaling pathway, which regulates various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, GSK1059615 disrupts the signaling pathway, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
GSK1059615 is unique in its ability to simultaneously inhibit both phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a potent dual inhibitor. Similar compounds include:
BEZ235: Another dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, used in cancer research.
BKM120: A selective inhibitor of phosphatidylinositol 3-kinase, used in the treatment of various cancers.
Everolimus: An inhibitor of mammalian target of rapamycin, used in cancer therapy and organ transplantation.
GSK1059615 stands out due to its dual inhibitory action, which provides a more comprehensive blockade of the phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin signaling pathway, potentially leading to more effective therapeutic outcomes.
Properties
IUPAC Name |
5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDITZBLZQQZVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169326 | |
Record name | 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1497419-94-9 | |
Record name | 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1497419-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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